molecular formula C14H11Cl2N3O2S B12011264 3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide CAS No. 767335-32-0

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide

Cat. No.: B12011264
CAS No.: 767335-32-0
M. Wt: 356.2 g/mol
InChI Key: WMJJIXVANZPBGL-CNHKJKLMSA-N
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Description

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C14H11Cl2N3O2S. This compound is known for its unique structure, which includes a benzamide core substituted with dichloro groups and a thienylmethylene hydrazino moiety. It is primarily used in scientific research due to its potential biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with 2-hydrazino-2-oxoethyl thiophene-2-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of the thienylmethylene hydrazino moiety.

Biological Activity

3,4-Dichloro-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₃Cl₂N₃O, and it features a dichlorobenzamide core linked to a thienylmethylene hydrazine derivative. This unique structure may contribute to its biological activity, particularly in antitumor and antimicrobial applications.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a study involving derivatives of benzamide demonstrated potent activity against various cancer cell lines, including lung and breast cancer cells. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Assay Type
Compound AA549 (Lung)6.75 ± 0.192D
Compound BHCC827 (Lung)5.13 ± 0.972D
Compound CNCI-H358 (Lung)0.85 ± 0.052D

The findings suggest that the introduction of electron-withdrawing groups, such as chlorine, enhances the cytotoxicity of these compounds against cancer cells .

Antimicrobial Activity

In addition to antitumor properties, similar compounds have shown promising antimicrobial activity. For example, a series of benzamide derivatives were evaluated for their efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus15 µg/mL
Compound EEscherichia coli30 µg/mL
Compound FPseudomonas aeruginosa25 µg/mL

These results highlight the potential application of such compounds in treating bacterial infections, especially in cases where antibiotic resistance is prevalent .

Case Studies

A notable case study involved the synthesis and biological evaluation of thienylmethylene hydrazones, which share structural similarities with the target compound. These derivatives were tested for their ability to inhibit tumor growth in vivo and showed promising results in reducing tumor size in animal models.

Study Summary

  • Objective: Evaluate the antitumor efficacy of thienylmethylene hydrazones.
  • Methodology: In vivo studies on tumor-bearing mice.
  • Results: Significant reduction in tumor volume was observed compared to control groups.

Properties

CAS No.

767335-32-0

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C14H11Cl2N3O2S/c15-11-4-3-9(6-12(11)16)14(21)17-8-13(20)19-18-7-10-2-1-5-22-10/h1-7H,8H2,(H,17,21)(H,19,20)/b18-7+

InChI Key

WMJJIXVANZPBGL-CNHKJKLMSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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